5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole
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Overview
Description
The compound 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole is a complex organic molecule with a unique structure that includes a hydrazone linkage, a chlorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole typically involves the reaction of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with 4-chlorophenylhydrazine . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Amines in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one
- 4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- 2-[2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide]
Uniqueness
The uniqueness of 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole lies in its combination of a hydrazone linkage with an imidazole ring and a chlorophenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H15ClN4S |
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Molecular Weight |
294.80 g/mol |
IUPAC Name |
4-chloro-N-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
VXHDIPBISFRJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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